Methyl 4-(((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)carbamoyl)benzoate
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Description
“Methyl 4-(((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)carbamoyl)benzoate” is a chemical compound. The pyrrolidine ring, which is part of this compound, is a five-membered nitrogen heterocycle widely used by medicinal chemists .
Synthesis Analysis
The synthesis of compounds with a pyrrolidine ring can be achieved through various synthetic strategies, such as ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The pyrrolidine ring in the molecule contributes to its three-dimensional structure due to the non-planarity of the ring . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates .Scientific Research Applications
Novel Synthesis Techniques
Researchers have developed innovative methods for synthesizing complex ring systems and derivatives related to Methyl 4-(((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)carbamoyl)benzoate. For instance, Koriatopoulou et al. (2008) detailed a novel four-step synthesis to the pyrrolo[2,1-c][1,4]benzodiazocine ring system, which could be related to the structural complexity of the target compound (Koriatopoulou, Karousis, & Varvounis, 2008).
Application in Electropolymerization
The use of aromatic pyrrole derivatives, including structures similar to the target compound, in electropolymerization to enhance poly(pyrrole) layers' properties was investigated by Schneider et al. (2017). This research highlights the potential application of such compounds in improving the electrical and surface characteristics of conductive polymers (Schneider, Füser, Bolte, & Terfort, 2017).
Advanced Material Synthesis
Further, the synthesis of highly functionalized 3-(pyridin-3-yl)isoxazoles-5-carboxylic acid derivatives from methyl 4-(diethoxymethyl)-3-(pyridin-3-yl)isoxazole-5-carboxylate demonstrates the versatility of using complex esters and carbamoyl benzoates in creating new materials with potential applications in various fields of chemistry and materials science (Ruano, Fajardo, & Martín, 2005).
Properties
IUPAC Name |
methyl 4-[[4-oxo-3-(2-pyrrolidin-1-ylethyl)phthalazin-1-yl]methylcarbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4/c1-32-24(31)18-10-8-17(9-11-18)22(29)25-16-21-19-6-2-3-7-20(19)23(30)28(26-21)15-14-27-12-4-5-13-27/h2-3,6-11H,4-5,12-16H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYHQDQNFUGGUME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2=NN(C(=O)C3=CC=CC=C32)CCN4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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